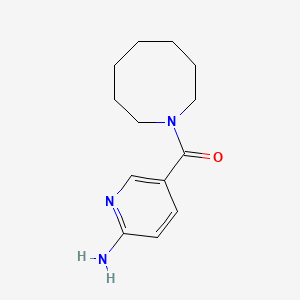
(6-Aminopyridin-3-yl)-(azocan-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Aminopyridin-3-yl)-(azocan-1-yl)methanone, also known as APAM, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of neuroscience. APAM is a selective inhibitor of the Kv1.3 potassium channel, which plays a crucial role in the activation of T-cells in the immune system. In
作用機序
(6-Aminopyridin-3-yl)-(azocan-1-yl)methanone selectively inhibits the Kv1.3 potassium channel, which is predominantly expressed in T-cells. The inhibition of this channel leads to the suppression of T-cell activation, as the Kv1.3 potassium channel plays a crucial role in the activation of T-cells. The inhibition of the Kv1.3 potassium channel has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
The selective inhibition of the Kv1.3 potassium channel by (6-Aminopyridin-3-yl)-(azocan-1-yl)methanone has been shown to have a number of biochemical and physiological effects. In T-cells, the inhibition of the Kv1.3 potassium channel leads to the suppression of cytokine production and T-cell proliferation. In cancer cells, the inhibition of the Kv1.3 potassium channel leads to the induction of apoptosis and the suppression of cancer cell proliferation and migration.
実験室実験の利点と制限
(6-Aminopyridin-3-yl)-(azocan-1-yl)methanone has a number of advantages for lab experiments, including its selectivity for the Kv1.3 potassium channel and its ability to cross the blood-brain barrier. However, (6-Aminopyridin-3-yl)-(azocan-1-yl)methanone also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage.
将来の方向性
There are a number of future directions for research on (6-Aminopyridin-3-yl)-(azocan-1-yl)methanone. One area of research is the development of more potent and selective inhibitors of the Kv1.3 potassium channel. Another area of research is the investigation of the potential applications of (6-Aminopyridin-3-yl)-(azocan-1-yl)methanone in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the optimal dosage and potential side effects of (6-Aminopyridin-3-yl)-(azocan-1-yl)methanone.
合成法
The synthesis of (6-Aminopyridin-3-yl)-(azocan-1-yl)methanone involves the reaction of 6-aminopyridine with 1,3-dibromopropane, followed by the reduction of the resulting 6-(azocan-1-yl)pyridin-3-amine with sodium borohydride. The final step involves the reaction of the resulting 6-(azocan-1-yl)pyridin-3-amine with methyl isocyanate to produce (6-Aminopyridin-3-yl)-(azocan-1-yl)methanone.
科学的研究の応用
(6-Aminopyridin-3-yl)-(azocan-1-yl)methanone has been extensively studied for its potential applications in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. The selective inhibition of the Kv1.3 potassium channel by (6-Aminopyridin-3-yl)-(azocan-1-yl)methanone has been shown to suppress the activation of T-cells, which play a key role in the pathogenesis of autoimmune diseases. (6-Aminopyridin-3-yl)-(azocan-1-yl)methanone has also been studied for its potential use in cancer treatment, as the Kv1.3 potassium channel has been shown to play a role in the proliferation and migration of cancer cells.
特性
IUPAC Name |
(6-aminopyridin-3-yl)-(azocan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c14-12-7-6-11(10-15-12)13(17)16-8-4-2-1-3-5-9-16/h6-7,10H,1-5,8-9H2,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFBPIDWQFIBRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)C2=CN=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Aminopyridin-3-yl)-(azocan-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2,4-difluorophenyl)methyl]-1-thiophen-3-ylmethanamine](/img/structure/B7554412.png)
![5-[(3-Phenylfuran-2-carbonyl)amino]pentanoic acid](/img/structure/B7554430.png)
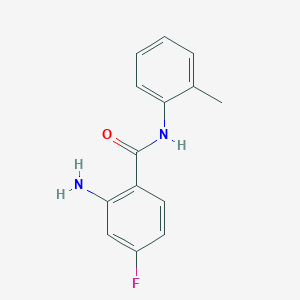
![N-(3,4-dihydro-2H-pyran-2-ylmethyl)-1,3-dimethylpyrazolo[3,4-b]pyridin-5-amine](/img/structure/B7554441.png)
![[3-(Aminomethyl)pyrrolidin-1-yl]-(3-bromo-5-fluorophenyl)methanone](/img/structure/B7554442.png)
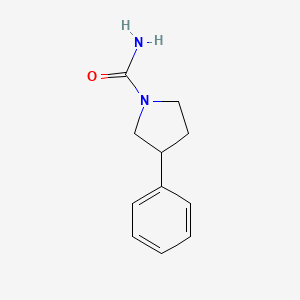
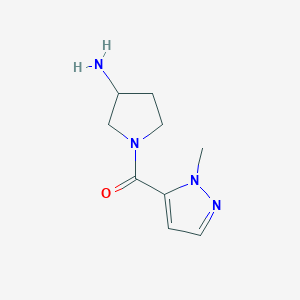

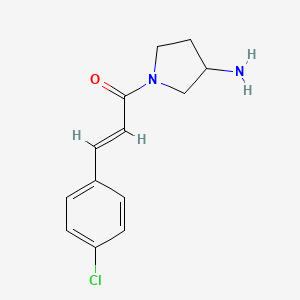
![[1-[(3-Phenoxyphenyl)methyl]pyrrolidin-3-yl]methanamine](/img/structure/B7554466.png)
![[3-(Aminomethyl)pyrrolidin-1-yl]-(4-chloro-2-fluorophenyl)methanone](/img/structure/B7554475.png)

![2-[1-(1,2-Dimethylimidazol-4-yl)sulfonylpiperidin-2-yl]acetic acid](/img/structure/B7554497.png)
![[3-(Aminomethyl)pyrrolidin-1-yl]-(4-bromophenyl)methanone](/img/structure/B7554505.png)